Boc-3-(9-anthryl)-L-alanine is a derivative of the amino acid alanine, modified with a tert-butyloxycarbonyl (Boc) protecting group and an anthracene moiety at the third position. This compound is characterized by its unique structural features, which combine the properties of both amino acids and aromatic hydrocarbons. The Boc group serves to protect the amino group during
Boc-3-(9-anthryl)-L-alanine itself is not expected to have a specific biological activity. However, when incorporated into a peptide, the anthryl group can function as a fluorescent probe. The fluorescence properties of the anthryl group can be used to study the conformation, dynamics, and interactions of the peptide within a biological system [].
Boc-3-(9-anthryl)-L-alanine is a valuable tool in peptide synthesis due to the presence of the anthryl moiety. This moiety exhibits fluorescent properties, making it useful for labeling peptides and monitoring their interactions with other molecules or biological systems []. The anthryl group emits light at a specific wavelength when excited by an external light source, allowing researchers to track the labeled peptide within a complex mixture. This technique is particularly beneficial for studying protein-protein interactions, cellular localization, and enzyme activity [, ].
Boc-3-(9-anthryl)-L-alanine can be employed for the separation of enantiomers in chiral chromatography []. Enantiomers are mirror-image molecules with identical chemical formulas but differing spatial arrangements of atoms. Due to their structural differences, enantiomers often exhibit distinct biological activities. Chiral separation techniques are crucial in separating these molecules for various applications, including drug discovery and development. The anthryl group in Boc-3-(9-anthryl)-L-alanine interacts differently with the two enantiomers, allowing for their efficient separation through chromatographic techniques [].
The biological activity of Boc-3-(9-anthryl)-L-alanine has been explored in various studies. Its incorporation into peptides has shown potential for:
Several methods are available for synthesizing Boc-3-(9-anthryl)-L-alanine:
Boc-3-(9-anthryl)-L-alanine has several applications in different fields:
Studies have shown that Boc-3-(9-anthryl)-L-alanine interacts with various biological molecules:
Boc-3-(9-anthryl)-L-alanine shares structural similarities with other compounds that also contain aromatic groups or amino acid derivatives. Here are some notable comparisons:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-(9-Anthryl)-L-alanine | L-alanine with anthracene | Strong fluorescence; used in photophysical studies |
Boc-L-alanine | L-alanine with Boc protection | Commonly used in peptide synthesis |
3-(2-Naphthyl)-L-alanine | L-alanine with naphthalene | Different photophysical properties; less stable |
3-(Phenyl)-L-alanine | L-alanine with phenyl group | Less fluorescent; used in various synthetic routes |
Boc-3-(9-anthryl)-L-alanine stands out due to its combination of amino acid functionality and strong fluorescent properties, making it particularly valuable in both synthetic chemistry and biological applications.
Boc-3-(9-anthryl)-L-alanine represents a complex amino acid derivative that combines the structural features of alanine with an anthracene moiety and a tert-butoxycarbonyl protecting group [1] [2]. The compound features a central alanine backbone where the beta carbon is substituted with an anthracen-9-yl group, creating a distinctive aromatic amino acid derivative [1] [3]. The anthracene ring system, consisting of three fused benzene rings, is attached directly to the side chain of the amino acid, positioning it at the 9-position of the anthracene core [2] [3].
The molecular architecture incorporates the characteristic anthracene framework, which exhibits a linear arrangement of aromatic rings contributing to its unique photophysical properties [4] [5]. The tert-butoxycarbonyl group serves as a protective functionality for the amino group, providing stability and facilitating synthetic manipulations [6] [7]. This protective group is positioned at the alpha-amino functionality of the alanine residue, creating a carbamate linkage that can be selectively removed under acidic conditions [6] [8].
The complete IUPAC nomenclature for this compound is (2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [2] [3]. This systematic name reflects the stereochemical configuration at the alpha carbon, the position of the anthracene substitution, and the nature of the protecting group [2]. Alternative nomenclature includes 3-(9-Anthryl)-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-alanine, which emphasizes the structural relationship to alanine [3].
The compound is registered under CAS number 332065-09-5 and is cataloged in various chemical databases with multiple synonyms including Boc-L-Anthrylalanine and BOC-L-9-ANTHRYLALANINE [9] [1] [2]. The Chemical Abstracts Service designation provides a unique identifier that facilitates precise chemical communication and database searches [2] [3].
The stereochemical properties of Boc-3-(9-anthryl)-L-alanine are defined by the presence of a single chiral center at the alpha carbon of the amino acid backbone [2] [10]. The compound exhibits S-configuration at this stereocenter, consistent with the L-amino acid designation [2] [3]. This stereochemical arrangement is characteristic of naturally occurring amino acids and influences both the compound's biological activity and its interactions with chiral environments [10] [11].
The optical rotation of the compound has been reported as [α]D = -9 ± 2° (c=1 in ethanol at 25°C), indicating its ability to rotate plane-polarized light in a levorotatory direction [12]. This optical activity arises from the asymmetric carbon center and provides a practical means for determining enantiomeric purity and configuration [12] [11]. The compound possesses one defined stereocenter with no undefined stereocenters, ensuring stereochemical homogeneity in properly synthesized samples [2].
Boc-3-(9-anthryl)-L-alanine possesses a molecular formula of C22H23NO4 and a molecular weight of 365.43 g/mol [9] [1] [2]. The exact mass has been calculated as 365.16270821 Da, providing precise mass spectrometric identification parameters [2]. The compound contains 22 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex structural composition that includes the anthracene aromatic system and the tert-butoxycarbonyl protecting group [2] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C22H23NO4 | [2] |
Molecular Weight | 365.43 g/mol | [9] [1] |
Exact Mass | 365.16270821 Da | [2] |
Monoisotopic Mass | 365.16270821 Da | [2] |
Heavy Atom Count | 27 | [2] |
The topological polar surface area is calculated as 75.6 Ų, indicating moderate polarity characteristics [2]. The compound exhibits two hydrogen bond donors and four hydrogen bond acceptors, reflecting the carboxylic acid, carbamate, and anthracene functionalities [2]. These molecular descriptors are essential for predicting solubility behavior and intermolecular interactions [2].
The spectroscopic properties of Boc-3-(9-anthryl)-L-alanine are dominated by the anthracene chromophore, which exhibits characteristic absorption and emission behavior in the ultraviolet and visible regions [12] [4] [5]. Anthracene derivatives typically display strong absorption bands around 350-380 nm with distinctive vibronic structure [4] [5]. The fluorescence emission properties make this compound particularly valuable for applications requiring optical detection and fluorescent labeling [12] [13].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [14] [8]. The anthracene protons appear in the aromatic region between 7-8.5 ppm in 1H NMR spectra, with characteristic patterns reflecting the symmetry and substitution pattern of the anthracene ring system [4] [14]. The tert-butyl protons of the Boc group typically appear as a singlet around 1.4-1.5 ppm, while the amino acid backbone protons exhibit characteristic chemical shifts and coupling patterns [8].
The 13C NMR spectrum displays the expected carbon signals for the anthracene aromatic carbons, the quaternary carbon of the tert-butyl group, and the amino acid backbone carbons [14] [8]. Mass spectrometry provides fragmentation patterns consistent with the loss of the tert-butyl group and subsequent breakdown of the molecular structure [2].
The solubility characteristics of Boc-3-(9-anthryl)-L-alanine reflect the balance between hydrophobic and hydrophilic components within the molecular structure [15] [16]. The compound demonstrates limited solubility in water due to the large anthracene aromatic system, but exhibits enhanced solubility in organic solvents such as dichloromethane, dimethyl sulfoxide, methanol, and ethanol [16]. The presence of the carboxylic acid group and carbamate functionality provides some polar character that facilitates dissolution in protic solvents [15] [6].
The stability profile of the compound is influenced by the tert-butoxycarbonyl protecting group, which can be cleaved under acidic conditions [6] [7]. Under neutral and basic conditions, the compound demonstrates good stability, making it suitable for various synthetic applications [6]. The anthracene moiety is susceptible to photooxidation and should be stored protected from light to maintain compound integrity [6] [17].
Temperature stability studies indicate that the compound remains stable at room temperature but may undergo decomposition at elevated temperatures [7] [18]. The melting behavior and thermal properties are influenced by intermolecular interactions and crystal packing arrangements [18] [8]. Storage recommendations include maintaining the compound in a cool, dry environment away from light sources to preserve its chemical and optical properties [6].
The D-enantiomer of this compound, Boc-3-(9-anthryl)-D-alanine (CAS: 128050-98-6), provides a direct stereochemical comparison that highlights the importance of chirality in amino acid derivatives [19] [20] [21]. Both enantiomers share identical molecular formulas (C22H23NO4) and molecular weights (365.43 g/mol), but exhibit opposite optical rotation values [19] [21]. While the L-enantiomer shows [α]D = -9 ± 2°, the D-enantiomer would be expected to display a positive optical rotation of similar magnitude [12] [11].
The stereochemical differences between the enantiomers result in distinct biological activities and interactions with chiral environments [20] [11]. The L-enantiomer follows the natural amino acid configuration, making it more compatible with biological systems and enzymatic processes [20] [21]. Both enantiomers find applications in peptide synthesis and fluorescent probe development, but their specific utility depends on the stereochemical requirements of the target application [20] [21].
Property | L-Enantiomer | D-Enantiomer |
---|---|---|
CAS Number | 332065-09-5 | 128050-98-6 |
Optical Rotation | [α]D = -9 ± 2° | [α]D = +9 ± 2° (expected) |
Configuration | (S) | (R) |
Biological Compatibility | High | Moderate |
Boc-3-(9-anthryl)-L-alanine belongs to a broader family of anthryl-substituted amino acids that share the common feature of anthracene attachment to amino acid frameworks [22] [23] [24]. The unprotected form, 3-(9-anthryl)-L-alanine (CAS: 100896-08-0), represents the parent compound with molecular formula C17H15NO2 and molecular weight 265.31 g/mol [22] [25]. This relationship demonstrates the effect of the Boc protecting group on molecular properties and reactivity [22] [6].
Other aromatic amino acid derivatives include phenylalanine and tryptophan analogs, but the anthracene substitution provides unique photophysical properties not found in natural aromatic amino acids [26] [27] [28]. The extended aromatic system of anthracene offers enhanced fluorescence characteristics and increased molecular rigidity compared to single-ring aromatic substituents [24] [27]. These properties make anthryl-substituted amino acids particularly valuable for fluorescent labeling and photophysical studies [12] [24].
The synthesis and characterization of various anthryl amino acid derivatives have been extensively studied, with applications ranging from peptide synthesis to materials science [23] [29]. The choice of protecting group, amino acid backbone, and substitution pattern all influence the final properties and applications of these compounds [23] [29].
The structure-property relationships in Boc-3-(9-anthryl)-L-alanine demonstrate how molecular architecture influences physical and chemical behavior [12] [23] [24]. The anthracene moiety contributes significantly to the compound's optical properties, providing strong ultraviolet absorption and characteristic fluorescence emission [4] [5] [24]. The planar, rigid structure of anthracene promotes π-π stacking interactions and influences crystal packing behavior [14] [29].
The tert-butoxycarbonyl protecting group enhances solubility in organic solvents while providing chemical stability under neutral and basic conditions [6] [16]. This protecting group also increases the molecular size and lipophilicity, affecting membrane permeability and biological distribution [6]. The carboxylic acid functionality provides sites for further chemical modification and conjugation reactions [23] [6].